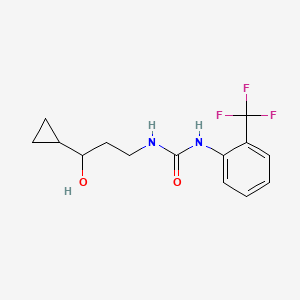

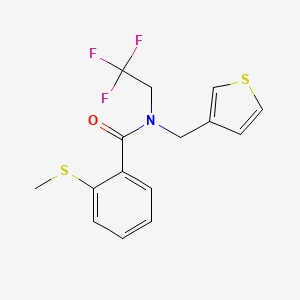

![molecular formula C16H14N4S B2434977 N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea CAS No. 866131-46-6](/img/structure/B2434977.png)

N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea

Overview

Description

“N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea (H2N−C(=O)−NH2), except that the oxygen atom is replaced by a sulfur atom .

Synthesis Analysis

A novel quinazolinone analogue was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . The prepared analogue was tested for its antibacterial, antitubercular and anti-HIV potencies .Molecular Structure Analysis

The molecular formula of “N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea” is C16H14N4S . The molecular weight is 294.37 .Chemical Reactions Analysis

Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .Physical and Chemical Properties Analysis

Thiourea is a planar molecule . The C=S bond distance is 1.71 Å . The C-N distances average 1.33 Å . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .Scientific Research Applications

Heterocyclic Chemistry and Synthesis

- Fused Polycyclic Nitrogen-Containing Heterocycles : The compound has been used in the synthesis of 4-hydroxythiazolidines, leading to thiazolo[3,4-a]quinoxalines (Mamedov et al., 2007).

Antimicrobial and Antibacterial Properties

- Antibacterial Activity : A quinoline thiourea compound demonstrated significant antibacterial and anti-MRSA activity, suggesting potential antibiotic applications (Dolan et al., 2016).

Bioorganic Chemistry

- Biotin Mediated Carboxyl Transfer Reactions : N-methylthiourea, a model for the isourea form of biotin, showed capability in rearranging certain compounds, mimicking biotin's carboxylation (Visser & Kellogg, 1977).

Organic Synthesis

- Lithiation and Side-Chain Substitution : The compound has been involved in lithiation reactions, producing various modified derivatives (Smith, El‐Hiti, & Mahgoub, 2003).

Anticancer Research

- In vitro Cytotoxicity : Thiourea derivatives have shown potential in anticancer research, with synthesized derivatives exhibiting potent cytotoxicity against certain cancer cell lines (Ruswanto et al., 2015).

Organocatalysis

- Friedel-Crafts Alkylation Catalysis : Thiourea-containing catalysts have been used in Friedel-Crafts reactions, demonstrating their role in facilitating chemical transformations (Fan & Kass, 2017).

Antiproliferative Activity

- Antiproliferative Compounds Synthesis : The compound forms a basis for synthesizing derivatives with significant antiproliferative activity against various cancer cell lines (El Rayes et al., 2019).

Synthesis of Novel Compounds

- Quinazolin-4-ylidenethiourea Synthesis : The compound has been employed in the synthesis of unique derivatives, showing versatility in chemical synthesis (Fathalla et al., 2001).

Antimicrobial and Antitubercular Activity

- Antimicrobial and Antitubercular Derivatives : Thiourea derivatives exhibit promising antimicrobial and antitubercular activity, opening avenues for new therapeutic agents (Katagi et al., 2013).

Structural and Hydrogen Bonding Studies

- Hydrogen Bonding in Solid Thioureas : Research on solid thioureas, including those with similar structure, reveals insights into their hydrogen bonding and structural properties (Wawer et al., 2000).

Mechanism of Action

Target of Action

Quinoxalines, a class of n-heterocyclic compounds, have been reported to exhibit several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .

Mode of Action

Thiourea and its derivatives, including the compound , have been shown to catalyze a wide range of organic transformations through hydrogen-bond formation . The hydrogen-bonding organo-catalysts can efficiently activate the reacting electrophiles .

Biochemical Pathways

It’s known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Future Directions

The compound offers a potential lead for further optimization and development to new antitubercular and anti-HIV agents . The results obtained from this study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .

Properties

IUPAC Name |

1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S/c1-17-16(21)19-12-6-4-5-11(9-12)15-10-18-13-7-2-3-8-14(13)20-15/h2-10H,1H3,(H2,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPOXZKRWJOAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325267 | |

| Record name | 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866131-46-6 | |

| Record name | 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2434894.png)

![5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2434897.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide oxalate](/img/structure/B2434906.png)